molecular formula C22H20ClN3O4 B14128234 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide CAS No. 878969-61-0

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B14128234
CAS No.: 878969-61-0
M. Wt: 425.9 g/mol
InChI Key: SFYSEELURRMOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 3-chloro-4-(pyrrolidin-1-yl)phenyl and 4-methyl-2-nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methylphenyl)furan-2-carboxamide
  • N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

Uniqueness

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

878969-61-0

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c1-14-4-6-16(19(12-14)26(28)29)20-8-9-21(30-20)22(27)24-15-5-7-18(17(23)13-15)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,27)

InChI Key

SFYSEELURRMOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)N4CCCC4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.